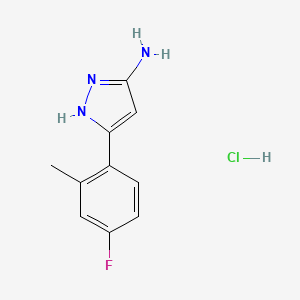
3-Amino-5-(4-fluoro-2-methylphenyl)pyrazole Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “MFCD32876636” is a chemical entity with unique properties and applications It is known for its specific molecular structure, which allows it to participate in various chemical reactions and processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32876636” involves several steps, starting with the selection of appropriate starting materials. The reaction conditions, such as temperature, pressure, and solvents, are carefully controlled to ensure the desired product is obtained. Common synthetic routes include:
Step 1: Initial reaction of precursor compounds under controlled conditions.
Step 2: Purification of intermediate products through techniques like crystallization or distillation.
Step 3: Final reaction to obtain “MFCD32876636” with high purity.
Industrial Production Methods: In industrial settings, the production of “MFCD32876636” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, yield, and cost-effectiveness. Key steps include:
Bulk synthesis: Using large quantities of starting materials and reagents.
Automated purification: Employing advanced techniques like chromatography and filtration.
Quality control: Ensuring the final product meets industry standards through rigorous testing.
Análisis De Reacciones Químicas
Types of Reactions: “MFCD32876636” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms.
Aplicaciones Científicas De Investigación
“MFCD32876636” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its pharmacological properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of “MFCD32876636” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
“MFCD32876636” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with analogous structures or functional groups.
Uniqueness: “MFCD32876636” may exhibit distinct reactivity, stability, or biological activity compared to its analogs.
By understanding the properties and applications of “MFCD32876636,” researchers can explore its potential in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C10H11ClFN3 |
|---|---|
Peso molecular |
227.66 g/mol |
Nombre IUPAC |
5-(4-fluoro-2-methylphenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H10FN3.ClH/c1-6-4-7(11)2-3-8(6)9-5-10(12)14-13-9;/h2-5H,1H3,(H3,12,13,14);1H |
Clave InChI |
BZPGBMNARXVDDS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)F)C2=CC(=NN2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


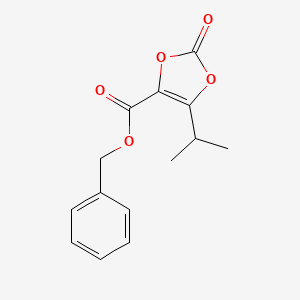
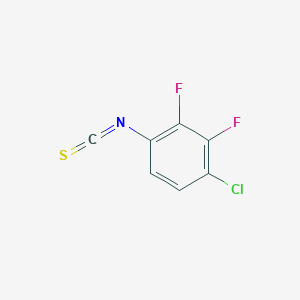
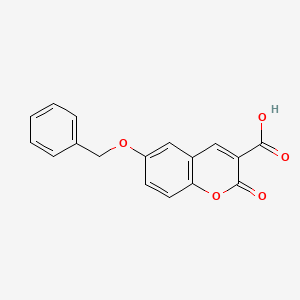
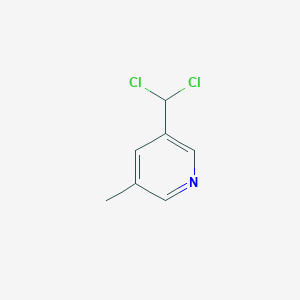





![1-[[(2S)-1-ethoxy-3-hydroxy-1-oxopropan-2-yl]-sulfinoamino]-4-methylbenzene](/img/structure/B13691913.png)




